Voxilaprevir (GS-9857) is a direct-acting antiviral agent (DAA) that acts as a pan-genotypic nonstructural (NS) protein 3/4A protease inhibitor. [] It is primarily used in scientific research to study the hepatitis C virus (HCV) and its inhibition. Voxilaprevir exhibits potent antiviral activity against various HCV genotypes (1-6) and possesses an improved resistance profile compared to previous HCV protease inhibitors. []
Mechanism of Action
Voxilaprevir targets the NS3/4A protease of HCV. [, ] The NS3/4A protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins. [, , ] By inhibiting the NS3/4A protease, Voxilaprevir prevents viral replication, ultimately leading to a reduction in viral load and potential clearance of the virus. [, , ]
Applications
Voxilaprevir's primary application in scientific research is as a component in various DAA combination therapies for treating chronic HCV infection. [, , , , , , , , , , , , , , , , , , , , ]
Research investigating Voxilaprevir often focuses on:
Efficacy and Safety: Evaluating the success rate of Voxilaprevir-containing regimens in achieving sustained virologic response (SVR) and assessing its safety profile in diverse patient populations. [, , , , , , , , , , , , , , , , , , , , ]
Resistance-Associated Substitutions (RASs): Analyzing the impact of pre-existing or emerging RASs on Voxilaprevir susceptibility and its ability to overcome resistance in DAA-experienced patients. [, , , , ]
Treatment Optimization: Exploring optimal treatment duration, potential for ribavirin addition, and effectiveness in specific patient subgroups like those with cirrhosis, genotype 3 infection, or prior DAA failures. [, , , , , , , ]
Pharmacokinetic Interactions: Investigating potential drug-drug interactions between Voxilaprevir and other commonly prescribed medications. [, ]
Real-world examples:
Studies have shown Voxilaprevir-containing regimens achieve high SVR rates (above 95%) in diverse populations, including those with cirrhosis and those who previously failed DAA treatment. [, , , , , , , ]
Research suggests Voxilaprevir can effectively overcome many common RASs and may be suitable for retreatment of patients who failed previous DAA regimens. [, , , , , ]
Future Directions
Optimization of Treatment Regimens: Further research is needed to determine the optimal treatment duration for Voxilaprevir-containing regimens in different patient populations. [, , ]
Understanding Resistance Mechanisms: Investigating the mechanisms behind emerging resistance to Voxilaprevir, especially in specific genotypes and patient subgroups. [, , ]
Long-Term Safety and Efficacy: Assessing the long-term safety and durability of SVR achieved with Voxilaprevir-containing therapies, particularly in patients with advanced liver disease. [, ]
Exploration of New Combinations: Investigating the potential of combining Voxilaprevir with other novel DAAs to further improve treatment outcomes and overcome emerging resistance patterns. []
Related Compounds
Velpatasvir
Ledipasvir
Compound Description: Ledipasvir is another NS5A inhibitor with a similar mechanism of action to Velpatasvir, preventing HCV replication by disrupting the function of the NS5A protein, which is involved in viral replication and assembly [, , ].
Relevance: Ledipasvir is often mentioned in the context of comparing different HCV treatment regimens [, , ]. While it shares the same target as Voxilaprevir, it may have different efficacy, resistance profiles, and potential for drug interactions.
Grazoprevir
Compound Description: Grazoprevir is an NS3/4A protease inhibitor that works by blocking the activity of the HCV NS3/4A protease, an enzyme essential for viral replication [, , ].
Relevance: Grazoprevir operates within the same class of drugs as Voxilaprevir, both inhibiting the NS3/4A protease, a key enzyme in the HCV replication cycle [, , ]. Understanding the comparative efficacy, safety profiles, and resistance patterns of these drugs is crucial for optimizing treatment strategies.
Glecaprevir
Elbasvir
Compound Description: Elbasvir is an NS5A inhibitor that inhibits HCV replication by targeting the NS5A protein, similar to Velpatasvir [, , ].
Relevance: Elbasvir and Voxilaprevir are often studied in the context of their use in combination therapies for HCV infection [, , ]. By targeting different viral proteins, they work synergistically to suppress viral replication and reduce the risk of resistance.
Pibrentasvir
Ombitasvir
Compound Description: Ombitasvir is an NS5A inhibitor, working similarly to Velpatasvir, Ledipasvir, Elbasvir, and Pibrentasvir by interfering with the NS5A protein's function in HCV replication [].
Relevance: Understanding the efficacy and resistance profiles of different NS5A inhibitors like Ombitasvir is crucial for selecting the most appropriate treatment regimen for HCV infection, especially in combination with Voxilaprevir [].
Daclatasvir
Compound Description: Daclatasvir is an NS5A inhibitor, similar to several other compounds on this list, that acts by binding to the NS5A protein and disrupting its role in HCV replication [, , ].
Relevance: Daclatasvir's relevance stems from its use in various HCV treatment regimens, and it is often compared to Voxilaprevir-containing regimens in terms of efficacy and safety [, , ].
Paritaprevir
Compound Description: Paritaprevir is an NS3/4A protease inhibitor that blocks the activity of the HCV NS3/4A protease, similar to Grazoprevir and Glecaprevir [].
Relevance: Paritaprevir, being an NS3/4A protease inhibitor like Voxilaprevir, is relevant for comparative purposes, particularly in terms of its resistance profile and potential for cross-resistance with Voxilaprevir [].
Ritonavir
Compound Description: While primarily known as an HIV protease inhibitor, Ritonavir is sometimes used in HCV treatment regimens as a pharmacokinetic enhancer for other DAAs [].
Relevance: Ritonavir's relevance to Voxilaprevir is primarily in its potential use as a booster for other DAAs in combination therapies, though it is not directly related in terms of its antiviral target [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fimaporfin A is the A isomer of fimaporfin, a synthetic light-activated compound, with potential photosensitizing activity. Upon administration, fimaporfin A incorporates into the cell's endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in endosomal and lysosomal compartments; upon local activation by light, fimaporfin A produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
TPI-1 is an inhibitor of protein tyrosine phosphatases. TPI-1 (10 ng/ml) increases phosphorylated substrates of the phosphatase SHP-1 in Jurkat T cells, including pLck-pY394, pZap70, and pSlp76. It is selective for SHP-1 over SHP-2, having low activity at the SHP-2 substrate pERK1/2. It increases pLck-pY394 levels by approximately 3.3-fold and increases the number of IFN-γ+ cells in mouse spleen ex vivo following a dose of approximately 3 mg/kg. Oral administration of TPI-1 (3 mg/kg per day) inhibits tumor growth in a B16 melanoma mouse xenograft model. TPI-1, also known as Tyrosine Phosphatase Inhibitor 1, is a SHP-1 inhibitor. TPI-1 selectively increased SHP-1 phospho-substrates (pLck-pY394, pZap70, and pSlp76) in Jurkat T cells but had little effects on pERK1/2 or pLck-pY505 regulated by phosphatases SHP-2 or CD45, respectively. TPI-1 induced mouse splenic-IFN-gamma(+) cells in vitro, approximately 58-fold more effective than sodium stibogluconate, and increased mouse splenic-pLck-pY394 and -IFN-gamma(+) cells in vivo.
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.
TPI 287 is a synthetic, third generation taxane with potential antineoplastic activity. TPI 287 binds to tubulin and stabilizes microtubules, resulting in inhibition of microtubule assembly/disassembly dynamics, cell cycle arrest at the G2/M phase, and apoptosis.
TPN171 is potent PDE5 inhibitor with subnanomolar potency for PDE5 and good selectivity over PDE6. TPN171 is a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension. TPN171 was proven to exert a longer lasting effect than sildenafil in animal models, providing a foundation for a once-daily oral administration for its clinical use.